molecular formula C9H8NNaO3S B13184773 Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate

Cat. No.: B13184773
M. Wt: 233.22 g/mol
InChI Key: GJZAOWGDUURBQZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and drugs. This compound is known for its unique structure, which includes a sulfinate group attached to the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate typically involves the reaction of 1-methyl-2-oxo-2,3-dihydro-1H-indole with a sulfinate source under controlled conditions. One common method is the reaction of the indole derivative with sodium sulfinate in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical pathways. The indole ring can interact with biological receptors, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8NNaO3S

Molecular Weight

233.22 g/mol

IUPAC Name

sodium;1-methyl-2-oxo-3H-indole-5-sulfinate

InChI

InChI=1S/C9H9NO3S.Na/c1-10-8-3-2-7(14(12)13)4-6(8)5-9(10)11;/h2-4H,5H2,1H3,(H,12,13);/q;+1/p-1

InChI Key

GJZAOWGDUURBQZ-UHFFFAOYSA-M

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.